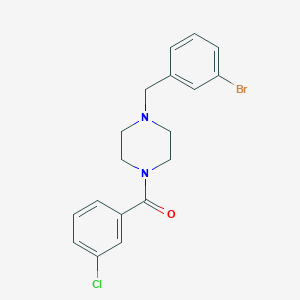
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to inhibit the replication of HIV and HSV by inhibiting the activity of viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has some limitations for lab experiments. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine. One possible direction is to investigate the structure-activity relationship of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine and its derivatives to identify more potent and selective HDAC inhibitors. Another direction is to explore the potential applications of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in combination with other anticancer, antifungal, or antiviral agents to enhance their efficacy. Moreover, the development of novel drug delivery systems for 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may improve its bioavailability and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in animal models may provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine as a white solid with a melting point of 154-156°C. The yield of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
Formule moléculaire |
C18H18BrClN2O |
|---|---|
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
Clé InChI |
WLZSCIKJKBMZHJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)


![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)


![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)